
Nnal-N-oxide, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nnal-N-oxide, ®-, typically involves the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the selective formation of the N-oxide.
Industrial Production Methods
the principles of oxidation reactions and the use of oxidizing agents in a controlled environment would be applicable for its production .
Análisis De Reacciones Químicas
Types of Reactions
Nnal-N-oxide, ®-, undergoes several types of chemical reactions, including:
Oxidation: Conversion of NNAL to Nnal-N-oxide.
Reduction: Nnal-N-oxide can be reduced back to NNAL under specific conditions.
Substitution: Potential substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to revert Nnal-N-oxide back to NNAL.
Major Products
The major products formed from these reactions include NNAL and its various metabolites, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Nnal-N-oxide, ®-, has several applications in scientific research:
Mecanismo De Acción
Nnal-N-oxide, ®-, exerts its effects through its involvement in the metabolic pathways of NNK. It is formed as a detoxification product of NNAL and is less tumorigenic compared to its parent compound . The primary molecular targets include enzymes involved in the oxidation and reduction processes, such as cytochrome P450 .
Comparación Con Compuestos Similares
Similar Compounds
NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.
NNA: Nitrosamino aldehyde.
NNN: N’-nitrosonornicotine.
Uniqueness
Nnal-N-oxide, ®-, is unique due to its specific role as a detoxification product in the metabolic pathway of NNK. Unlike NNAL and NNK, which are more tumorigenic, Nnal-N-oxide, ®-, is considered less harmful and is primarily studied for its role in reducing the carcinogenic potential of tobacco-specific nitrosamines .
Propiedades
Número CAS |
762268-58-6 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |
Clave InChI |
DKBKTKUNVONEGX-SNVBAGLBSA-N |
SMILES isomérico |
CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |
SMILES canónico |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




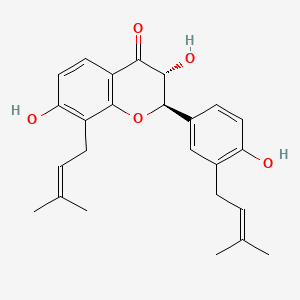


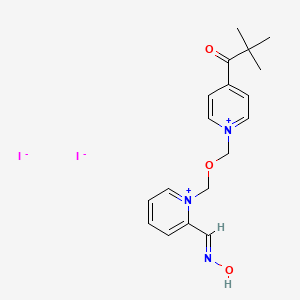

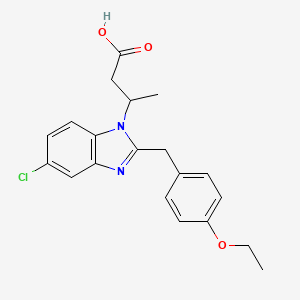
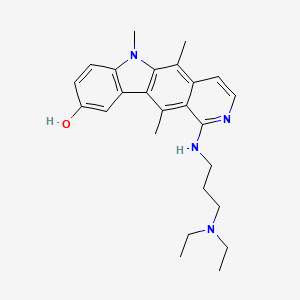
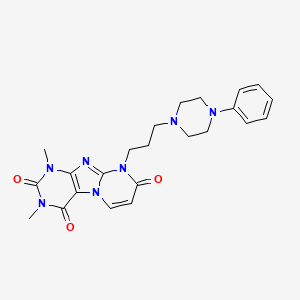
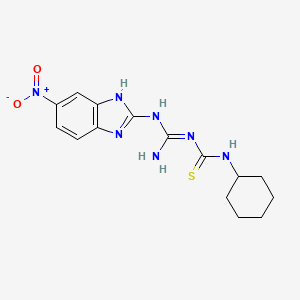
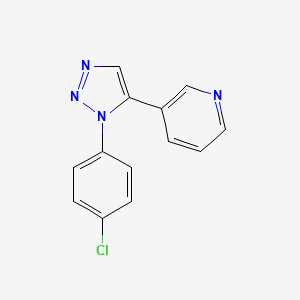
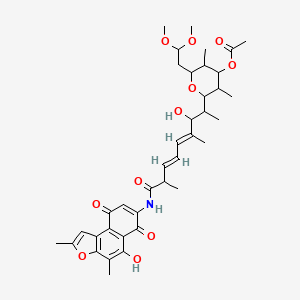
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)
